2,3-Diphenyl-3-phenylamino-acrylonitrile molecular weight and density data
2,3-Diphenyl-3-phenylamino-acrylonitrile molecular weight and density data
Title: Comprehensive Physicochemical Profiling of 2,3-Diphenyl-3-phenylamino-acrylonitrile: Molecular Weight, Density, and Analytical Workflows
Executive Summary As a highly substituted acrylonitrile derivative, 2,3-Diphenyl-3-phenylamino-acrylonitrile (CAS: 19389-49-2) represents a critical structural motif in the development of advanced optoelectronic materials and fluorescent probes[1][2]. This technical guide provides an authoritative synthesis of its physicochemical properties—specifically molecular weight and density—and details the rigorous analytical workflows required for their validation. By bridging fundamental structural dynamics with macroscopic properties, this whitepaper serves as a foundational resource for researchers in drug development and materials science.
Chemical Identity & Structural Dynamics
2,3-Diphenyl-3-phenylamino-acrylonitrile features a central acrylonitrile double bond heavily substituted with bulky aromatic rings and an electron-donating phenylamino group. This dense substitution pattern creates significant steric hindrance, preventing the molecule from adopting a planar conformation[3]. Instead, the phenyl rings adopt a highly twisted, propeller-like geometry.
Causality Insight: The twisted conformation is not merely a structural curiosity; it is the fundamental driver of the molecule's physical density and photophysical behavior. The inability to planarize prevents tight π-π stacking in the crystal lattice, leading to a specific skeletal density that directly influences its solubility and solid-state emission properties[4][5].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of 2,3-Diphenyl-3-phenylamino-acrylonitrile. While molecular weight is an exact calculated value, density in such highly aromatic powders must be differentiated between bulk (tapped) density and true skeletal density.
| Property | Value / Description | Analytical Method |
| Chemical Formula | C₂₁H₁₆N₂ | Elemental Analysis |
| Molecular Weight | 296.37 g/mol | High-Resolution LC-MS |
| CAS Registry Number | 19389-49-2 | N/A |
| Skeletal Density (Predicted/Typical) | ~1.15 - 1.25 g/cm³ | Helium Gas Pycnometry |
| Physical State | Solid (Crystalline/Powder) | Visual Inspection |
| Conformation | Highly Twisted / Non-planar | X-Ray Crystallography |
(Data synthesized from structural analogs and chemical databases[1][2][5])
Experimental Workflows for Physicochemical Validation
To ensure scientific integrity, theoretical values must be validated through robust, self-validating empirical protocols.
Protocol 1: Exact Mass Determination via High-Resolution LC-MS (ESI+)
To confirm the molecular weight of 296.37 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard. The basic nature of the phenylamino secondary amine makes it highly amenable to positive ion mode (ESI+).
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Sample Preparation: Dissolve 1 mg of 2,3-Diphenyl-3-phenylamino-acrylonitrile in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate ionization.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
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Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 1000.
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Data Validation: The target peak should appear at m/z 297.1 [M+H]⁺. The isotopic distribution must match the theoretical pattern for C₂₁H₁₆N₂ to rule out degradation or impurities.
Protocol 2: Skeletal Density Determination via Helium Gas Pycnometry
Standard bulk density measurements are heavily skewed by inter-particle void volumes. To determine the true skeletal density of the twisted crystal lattice, Helium Gas Pycnometry (e.g., following ASTM D4892 principles) is required[6][7].
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Calibration: Calibrate the pycnometer using a standard calibration sphere of known volume to establish the exact volume of the sample and expansion chambers[8].
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Sample Preparation: Accurately weigh ~2.0 g of the dried powder using an analytical balance (precision 0.1 mg). Place the powder into the sample cup.
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Purging: Seal the chamber and purge with high-purity helium gas to remove atmospheric air and moisture from the powder's surface and open pores. Helium is chosen because its small atomic radius allows it to penetrate microscopic crevices without adsorbing onto the material[8].
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Measurement: Pressurize the sample chamber with helium and record the equilibrium pressure. Open the valve to the expansion chamber and record the new equilibrium pressure[8].
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Calculation: The system uses Boyle's Law ( P1V1=P2V2 ) to calculate the true solid volume of the sample. Divide the initial mass by this calculated volume to yield the skeletal density[6][8].
Caption: Experimental workflow for validating molecular weight and skeletal density.
Photophysical Implications of Structural Density (AIE Mechanism)
The physicochemical properties of 2,3-Diphenyl-3-phenylamino-acrylonitrile extend far beyond basic characterization; they dictate its utility in advanced materials. Triphenylacrylonitrile derivatives are classic examples of Aggregation-Induced Emission (AIE) luminogens[3][4].
In dilute solutions, the low density of the surrounding solvent allows the bulky phenyl rings to rotate freely. Upon photoexcitation, the energy is dissipated non-radiatively through these intramolecular rotations, rendering the molecule non-fluorescent[9]. However, when the molecule precipitates into a dense solid state (as measured by pycnometry), the tight crystal packing physically restricts these intramolecular rotations (RIR). The non-radiative decay pathways are blocked, forcing the molecule to release energy via intense radiative decay (fluorescence)[3][5].
Caption: Aggregation-Induced Emission (AIE) mechanism driven by structural density and restricted rotation.
References
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RSC Publishing. "Aggregation-induced emission and reversible mechanochromic luminescence of carbazole-based triphenylacrylonitrile derivatives". RSC Advances. Available at:[Link]
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Penn State Materials Research Institute. "Density: Helium Pycnometry". Penn State University. Available at:[Link]
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National Institutes of Health (NIH). "A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence". PMC. Available at:[Link]
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Scribd / ASTM Standards. "Helium Pycnometry Density Testing". Scribd. Available at:[Link]
Sources
- 1. 3-amino-2-methyl-3-phenylacrylonitrile | 19389-49-2 [chemicalbook.com]
- 2. 3-amino-2-methyl-3-phenylacrylonitrile | 19389-49-2 [chemicalbook.com]
- 3. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation-induced emission and reversible mechanochromic luminescence of carbazole-based triphenylacrylonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Highly Twisted Isomers of Triphenylacrylonitrile Derivatives with High Emission Efficiency and Mechanochromic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
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